(4-(4-Chlorophenyl)piperazin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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Overview
Description
(4-(4-Chlorophenyl)piperazin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a tetramethylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)piperazin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves the reaction of 4-chlorophenylpiperazine with a tetramethylcyclopropyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorophenyl)piperazin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (4-(4-Chlorophenyl)piperazin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. It has been studied for its activity against certain biological targets, including enzymes and receptors. Its piperazine moiety is known to interact with various biological systems, making it a candidate for drug development .
Industry
Industrially, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other materials science fields .
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)piperazin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the tetramethylcyclopropyl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Ciprofloxacin: An antibiotic that also contains a piperazine ring.
Ofloxacin: Another antibiotic with a piperazine moiety.
Uniqueness
What sets (4-(4-Chlorophenyl)piperazin-1-yl)(2,2,3,3-tetramethylcyclopropyl)methanone apart from these similar compounds is its unique combination of functional groups. The presence of the tetramethylcyclopropyl group adds steric bulk and influences the compound’s overall reactivity and interaction with biological targets .
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c1-17(2)15(18(17,3)4)16(22)21-11-9-20(10-12-21)14-7-5-13(19)6-8-14/h5-8,15H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUDKRSJWCYINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671126 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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